molecular formula C26H24ClN3O4S B11093533 N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B11093533
M. Wt: 510.0 g/mol
InChI Key: RVDFGJWRPAMCBI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves multiple steps. One common method starts with the reaction of 4-chloroaniline with 1-adamantoyl chloride to form an intermediate product. This intermediate is then reacted with 4-methoxybenzylamine under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C26H24ClN3O4S

Molecular Weight

510.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24ClN3O4S/c1-33-21-11-3-17(4-12-21)16-29-23(15-24(31)28-19-7-5-18(27)6-8-19)25(32)30(26(29)35)20-9-13-22(34-2)14-10-20/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

RVDFGJWRPAMCBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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